3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile
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Overview
Description
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C11H10F3NO2. It is characterized by the presence of a benzonitrile core substituted with a trifluoromethyl group and a methoxyethoxy group. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile typically involves the reaction of 3,4-bis(2-methoxyethoxy)benzaldehyde with appropriate reagents under controlled conditions . The traditional synthetic method requires harsh reaction conditions and extended reaction times .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to improve yield and reduce reaction times and costs.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile can undergo various types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the nature of the substituents on the benzonitrile core.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Scientific Research Applications
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of biochemical pathways and interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more readily with biological membranes and proteins. The methoxyethoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-[2-(2-Methoxyethoxy)ethoxy]-3-(trifluoromethyl)-phenylamine hydrochloride: This compound has a similar structure but includes an amine group instead of a nitrile group.
4-(2-Methoxyethoxy)-3-(trifluoromethyl)benzoic acid: This compound has a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(2-Methoxyethoxy)-5-(trifluoromethyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of both a trifluoromethyl group and a methoxyethoxy group makes it particularly interesting for applications requiring high lipophilicity and specific reactivity.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2/c1-16-2-3-17-10-5-8(7-15)4-9(6-10)11(12,13)14/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYDZZFZYQPKNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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